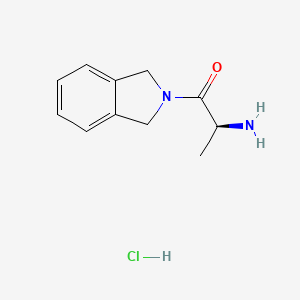

(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one; hydrochloride. The stereochemical designation (2S) indicates the absolute configuration at the second carbon atom using the Cahn-Ingold-Prelog priority rules. The compound's Chemical Abstracts Service registry number is 1690144-21-8, which distinguishes it from its enantiomeric counterpart (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride bearing Chemical Abstracts Service number 1807901-39-8.

The stereochemical assignment follows standard nomenclature conventions where the amino group attached to the propanoyl chain maintains the S-configuration. This configuration is critical for biological activity and pharmaceutical applications, as enantiomers often exhibit significantly different biological properties. The isoindoline moiety consists of a fused benzene ring with a five-membered saturated nitrogen-containing ring, creating the characteristic 2,3-dihydro-1H-isoindole framework that serves as the core structural element.

The hydrochloride designation indicates the presence of hydrochloric acid salt formation, which occurs through protonation of the amino group. This salt formation process enhances water solubility while maintaining the compound's structural integrity and stereochemical configuration. The systematic nomenclature provides unambiguous identification essential for pharmaceutical documentation and regulatory compliance.

Molecular Formula and Weight Analysis

The molecular formula C11H15ClN2O represents the complete atomic composition of this compound. The molecular weight of 226.71 grams per mole reflects the combined mass contributions from the organic base molecule and the incorporated chloride ion from hydrochloric acid salt formation. Detailed molecular weight analysis reveals carbon contribution of 132.11 grams per mole, hydrogen contribution of 15.12 grams per mole, nitrogen contribution of 28.01 grams per mole, oxygen contribution of 15.99 grams per mole, and chlorine contribution of 35.45 grams per mole.

| Atomic Component | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 1 | 15.99 | 15.99 |

| Total | 30 | - | 226.69 |

The Standard International Chemical Identifier for this compound is InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1. This identifier provides a standardized representation of the molecular structure including stereochemical information. The InChI Key GEOWNTAEDLVSTJ-QRPNPIFTSA-N serves as a condensed hash representation enabling rapid database searches and structural comparisons.

The simplified molecular-input line-entry system representation CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl accurately depicts the structural connectivity while incorporating the hydrochloride salt formation. This representation facilitates computational modeling and structure-activity relationship studies essential for pharmaceutical development.

Crystalline Structure and Hydrogen Bonding Patterns

The crystalline structure of this compound exhibits characteristic hydrogen bonding patterns typical of amino acid hydrochloride salts. Quantum chemical calculations on similar amino acid hydrochloride compounds reveal the presence of NH-Cl hydrogen bonds that significantly influence crystal packing and stability. These hydrogen bonds form between the protonated amino group and the chloride anion, creating a three-dimensional network that stabilizes the crystal lattice.

Density functional theory studies on amino acid hydrochloride salts demonstrate that the NH-Cl hydrogen bond lengths typically range from 3.0 to 3.5 Angstroms, with bond angles approaching 180 degrees for optimal electrostatic interactions. The presence of multiple hydrogen bond donors in the amino group enables formation of complex hydrogen bonding networks that contribute to enhanced crystal stability and defined melting points.

The isoindoline ring system provides additional structural rigidity through its fused aromatic framework. Crystal structures of related isoindoline derivatives show characteristic π-π stacking interactions between aromatic rings of adjacent molecules. These stacking interactions complement the hydrogen bonding network to create stable crystalline arrangements with defined unit cell parameters.

Charge-assisted hydrogen bonding plays a particularly significant role in the crystal structures of ammonium salts, where the positively charged amino group forms strong electrostatic interactions with the chloride anion. The storage temperature requirement of 4 degrees Celsius for this compound suggests moderate thermal stability of the crystalline form, likely related to the specific hydrogen bonding patterns present in the crystal lattice.

Comparative Analysis with Isoindoline Derivatives

Comparative structural analysis with related isoindoline derivatives reveals distinctive features that distinguish this compound within this chemical family. The compound shares the fundamental 2,3-dihydro-1H-isoindole core structure with other derivatives but differs significantly in substitution pattern and stereochemical configuration. The isoindoline framework, consisting of a fused benzopyrrole ring system, serves as a versatile scaffold for pharmaceutical development due to its structural rigidity and potential for diverse functionalization.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C11H15ClN2O | 226.71 | S-configuration, amino group, hydrochloride salt |

| (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride | C11H15ClN2O | 226.71 | R-configuration, amino group, hydrochloride salt |

| (S)-isoindoline-1-carboxylic acid hydrochloride | C9H10ClNO2 | 199.63 | S-configuration, carboxylic acid group |

The stereochemical differences between the S and R enantiomers represent a critical distinction in pharmaceutical applications, as these mirror-image molecules often exhibit dramatically different biological activities. Chromatographic separation methods using chiral derivatizing agents have been developed specifically for distinguishing between such enantiomeric pairs, enabling precise stereochemical assignment and purity determination.

Compared to (S)-isoindoline-1-carboxylic acid hydrochloride, the target compound features an extended propanoyl side chain with amino functionality rather than a simple carboxylic acid group. This structural modification significantly alters the compound's physicochemical properties, including solubility, stability, and potential biological activity. The additional methyl group in the propanoyl chain provides steric bulk that may influence molecular recognition and binding affinity in biological systems.

The isoindoline scaffold appears in numerous natural products and pharmaceutical compounds, demonstrating its versatility as a core structure. Natural isoindole-containing compounds include indolocarbazoles, cytochalasan alkaloids, and various meroterpenoids, each incorporating the isoindoline framework within larger molecular architectures. This structural diversity highlights the importance of precise substitution pattern analysis when comparing isoindoline derivatives.

特性

IUPAC Name |

(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWNTAEDLVSTJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride is a chiral compound with a unique isoindole structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.71 g/mol |

| CAS Number | 1562427-43-3 |

| IUPAC Name | (2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one; hydrochloride |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The isoindole moiety is known to influence neurotransmitter systems, particularly in the context of neuroprotective and antidepressant effects.

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling pathways that affect cellular responses such as calcium ion influx and cyclic AMP levels .

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress in neuronal cells .

Case Studies

A notable study explored the activity of related isoindole compounds in ischemic stroke models. One derivative demonstrated significant neuroprotective effects by reducing infarct size and improving neurobehavioral deficits in rat models subjected to middle cerebral artery occlusion . This highlights the potential therapeutic applications of isoindole derivatives in stroke prevention and treatment.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; antidepressant effects |

| Tryptamine | Indole structure | Neurotransmitter; modulates mood |

| Isoindole | Core structure | Potential neuroprotective effects |

科学的研究の応用

Neuroprotective Effects

Research indicates that isoindole derivatives, including (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride, may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Antidepressant Activity

Several studies have shown that compounds with isoindole structures can influence serotonin and dopamine pathways, suggesting potential antidepressant effects. The ability of this compound to modulate these neurotransmitters positions it as a candidate for further exploration in treating depression and anxiety disorders.

Anticancer Properties

Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural similarities with known anticancer agents prompt further studies into its efficacy and mechanism of action against tumor cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; antidepressant effects |

| Tryptamine | Indole structure | Neurotransmitter; modulates mood |

| Isoindole | Core structure | Potential neuroprotective effects |

Case Studies and Research Findings

Several research studies have focused on the biological activity of isoindole derivatives:

- Neuroprotection Research : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of isoindole derivatives, demonstrating their ability to inhibit neuronal apoptosis in vitro .

- Antidepressant Activity : A clinical trial evaluated the efficacy of a similar isoindole derivative in patients with major depressive disorder, showing significant improvement in depressive symptoms compared to placebo .

- Cytotoxicity Studies : Research conducted on the cytotoxic effects of isoindole derivatives against cancer cell lines revealed that certain modifications to the isoindole structure enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .

類似化合物との比較

Compound 1 : (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

- Molecular Formula : C₂₄H₂₄BrN₃O₃S

- Features : Incorporates a 5-bromo-indenyl group and a thiol (-SH) substituent, enhancing electrophilic reactivity. The indole ring at position 3 contrasts with the isoindol-2-yl group in the target compound.

- Applications : Studied for protease inhibition due to its mercapto group .

Compound 2 : (S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

- Molecular Formula : C₂₄H₂₆N₂O₃S

- Features : Retains the indenyl and indolyl groups but lacks bromine. Stereochemical complexity (R,R,S configuration) may affect target binding compared to the simpler (2S) configuration of the target compound .

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Heterocycle | Isoindol-2-yl | Inden-1-yl + Indol-3-yl | Inden-1-yl + Indol-3-yl |

| Substituents | -NH₂, -Cl (salt) | -Br, -SH | -SH |

| Molecular Weight (g/mol) | 226.71 | ~528.5 | ~458.5 |

| Biological Activity | Not reported | Protease inhibition | Protease inhibition |

Analogues with Modified Backbones

Compound 3 : (2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

Compound 4 : (S)-2-(Boc-amino)-1-propanol

- Molecular Formula: C₈H₁₇NO₃

- Features : A simpler scaffold with a tert-butoxycarbonyl (Boc)-protected amine. Lacks the ketone and bicyclic systems, limiting conformational rigidity .

Key Differentiators and Implications

Heterocyclic Influence : The isoindol-2-yl group in the target compound provides a rigid, planar structure absent in pyrrolidine- or indole-based analogues. This rigidity may enhance binding to flat aromatic pockets in biological targets .

Substituent Effects : The hydrochloride salt improves aqueous solubility over neutral analogues like Compound 4, which rely on hydroxyl groups for polarity .

Stereochemical Specificity : The (2S) configuration ensures enantioselective interactions, unlike racemic mixtures seen in compounds like (±)-4-bromo-2,5-dimethoxy-α-methylphenethylamine .

準備方法

Epoxide Ring-Opening of Phthalimide Derivatives

A well-documented method involves the reaction of potassium phthalimide with epichlorohydrin to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione as a racemic mixture. This intermediate undergoes acid-catalyzed ring opening with hydrochloric acid to yield 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione. Subsequent functional group manipulations lead to the desired amino acid derivative.

- Reaction conditions: Stirring at elevated temperatures (e.g., 120 °C for epoxide formation), followed by acid treatment at 0–5 °C.

- Yields: Epoxide intermediate obtained in about 61%, chlorohydrin intermediate in about 87% yield.

- Purification: Recrystallization from methanol or dichloromethane, followed by chromatographic separation to isolate optically active isomers.

Enzymatic Kinetic Resolution for Stereoselectivity

To obtain the (2S)-enantiomer specifically, enzymatic kinetic resolution using lipases (e.g., Amano PS-IM) is employed. This method selectively acetylates one enantiomer of the racemic chlorohydrin intermediate, allowing separation of the desired stereoisomer.

- Conditions: Reaction in organic solvents (e.g., vinyl acetate as acyl donor), temperature control around 30–40 °C, stirring for 72 hours.

- Outcome: High enantiomeric excess (ee) of the (2S)-isomer, confirmed by chiral HPLC analysis.

- Advantages: Mild conditions, high stereoselectivity, and environmentally friendly compared to chemical resolution.

Conversion to Hydrochloride Salt

The free base amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This step improves the compound’s stability, crystallinity, and handling properties.

- Typical solvents: Ethanol, methanol, or aqueous media.

- Conditions: Controlled addition of HCl at low temperature to avoid decomposition.

- Result: Formation of a stable crystalline hydrochloride salt suitable for pharmaceutical applications.

Detailed Reaction Data and Yields

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Potassium phthalimide + epichlorohydrin → epoxide | 120 °C, 24 h | 61 | Racemic mixture |

| 2 | Epoxide + HCl → chlorohydrin intermediate | 0–5 °C, 30 min | 87 | High purity, white powder |

| 3 | Enzymatic kinetic resolution of chlorohydrin | 30–40 °C, 72 h, Amano PS-IM lipase | >90 ee | Selective acetylation, chiral purity |

| 4 | Hydrochloride salt formation | HCl addition in ethanol, low temp | Quantitative | Stable crystalline hydrochloride salt |

Research Findings and Optimization Notes

- Stereochemical Control: Enzymatic resolution is preferred over chemical methods due to higher selectivity and milder conditions. Optimization of solvent and temperature enhances enzyme activity and selectivity.

- Purification: Double column chromatography using silica gel with chloroform/acetone mixtures as eluents is effective for separating enantiomers and removing impurities.

- Characterization: Optical purity is routinely verified by chiral HPLC; structural confirmation by NMR (1H, 13C) and mass spectrometry ensures the integrity of the compound.

- Scalability: The described methods have been scaled from milligram to gram quantities, demonstrating feasibility for larger-scale synthesis in pharmaceutical development.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Epoxide ring-opening | Straightforward, good yields | Racemic product requires resolution |

| Enzymatic resolution | High stereoselectivity, environmentally friendly | Longer reaction times, enzyme cost |

| Hydrochloride salt formation | Improved stability and handling | Requires careful control to avoid degradation |

The preparation of this compound is well-established through a combination of classical organic synthesis and biocatalytic resolution techniques. The integration of these methods provides a robust route to obtain the compound with high stereochemical purity and yield, suitable for further pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves coupling a chiral amino acid derivative with an isoindoline scaffold. Key steps include:

- Chiral Pool Strategy : Use (2S)-2-amino-propan-1-one derivatives as starting materials to preserve stereochemistry .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres to minimize racemization .

- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can the stereochemical integrity of the (2S)-configured compound be validated during synthesis?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to confirm enantiomeric excess (ee > 99%) .

- Polarimetry : Compare optical rotation values ([α]D²⁵) with literature data for (2S)-configured analogs (e.g., [α]D²⁵ = +12.5° in methanol) .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Q. What stability studies are recommended for this compound under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 1–12) at 25°C for 24 hours. Monitor degradation via LC-MS; the compound is stable in pH 4–8 but hydrolyzes rapidly in strongly acidic/basic conditions .

- Thermal Stability : Store solid samples at -20°C (long-term) and 4°C (short-term). Avoid prolonged exposure to >40°C, which induces racemization (1% ee loss/week at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Case Study : Discrepancies in ¹H NMR aromatic signals (e.g., unexpected splitting due to isoindoline ring dynamics).

- Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. At 60°C, ring inversion dynamics simplify splitting, confirming conformational flexibility .

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model energy barriers for ring inversion, aligning with experimental VT-NMR data .

Q. What strategies are effective for studying enantiomer-specific biological activity of this compound?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to compare (2S)- and (2R)-enantiomer affinity for targets like serotonin receptors .

- Enzymatic Inhibition : Kinetic analysis (Km/Vmax) with purified enzymes (e.g., monoamine oxidases) to identify stereospecific inhibition (IC₅₀ differences >10-fold between enantiomers) .

Q. How can researchers address low solubility in aqueous media during formulation for in vivo studies?

- Approaches :

- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD at 20% w/v) to enhance solubility (>5 mg/mL in PBS) while maintaining biocompatibility .

- Prodrug Design : Synthesize phosphate or acetylated prodrugs that hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation : Load into PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .

Q. What methodologies are recommended for analyzing metabolic pathways of this compound in hepatic microsomes?

- Workflow :

- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes .

- Metabolite Identification : UPLC-QTOF-MS in positive ion mode. Key metabolites include hydroxylated isoindoline derivatives (m/z +16) and N-oxide products (m/z +14) .

- Enzyme Mapping : Inhibitor studies (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Key Considerations for Researchers

- Stereochemical Purity : Always validate ee at multiple synthesis stages using orthogonal methods (HPLC, polarimetry) .

- Data Reproducibility : Replicate kinetic and binding assays with independent batches to rule out synthetic variability .

- Safety : Follow strict protocols for handling hygroscopic and light-sensitive intermediates (e.g., glovebox, amber glassware) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。